4-Oxo-4-(2-phenylhydrazino)butanoic acid (CAS 14580-01-9): Technical Baseline for Procurement Decision-Making
4-Oxo-4-(2-phenylhydrazino)butanoic acid, systematically named butanedioic acid mono(2-phenylhydrazide) and also known as N-anilinosuccinamic acid, is a monocarboxylic acid hydrazide belonging to the succinic acid monoacylhydrazide class . This compound (C₁₀H₁₂N₂O₃, MW 208.21 g/mol) is commercially supplied as a research-grade building block at purities typically ranging from 95% to 98% . It possesses a well-defined melting point of 148–149 °C (recrystallized from ethanol), predicted boiling point of 363.7 °C, density of 1.309 g/cm³, and a calculated pKa of 5.56 . Its structural identity is confirmed by multiple NMR and FTIR spectra archived in the Wiley KnowItAll spectral libraries [1]. The compound carries GHS hazard classifications including acute oral/dermal/inhalation toxicity (Category 4), skin and eye irritation (Category 2), and suspected carcinogenicity (Category 2) .
1
Selection Context
Succinic acid monoacylhydrazide building block for coordination chemistry and medicinal chemistry workflows
2
Identity Confirmation
Sharp melting point (reported 148–149 °C) supports rapid incoming identity screening without instrumentation
Spectral Verification
Multi-technique reference spectra (NMR, FTIR) available in curated spectral libraries for method validation
Why Succinic Acid, Simple Amides, or Dihydrazides Cannot Substitute for 4-Oxo-4-(2-phenylhydrazino)butanoic acid in Targeted Research Applications
In-class replacement of 4-oxo-4-(2-phenylhydrazino)butanoic acid with structurally related succinic acid derivatives (e.g., succinic acid itself, N-phenylsuccinamic acid, or succinic acid dihydrazide) introduces distinct differences in metal-coordination geometry, hydrogen-bonding capacity, and lipophilicity that directly affect downstream reactivity and biological target engagement [1]. The mixed hydrazide–carboxylic acid motif of the target compound provides a bidentate O,N-chelating ligand system that is absent in the parent diacid or in the monoamide analog, where the –NH–N(H)–Ph unit is replaced by –NH–Ph . This structural feature determines the formation of stable ruthenium(II) complexes of defined stoichiometry, as evidenced by the isolation and characterization of RuCl₂(PPh₃)₂[4-oxo-4-(2-phenylhydrazino)butanoate(1–)] (CAS 1122445-18-4) . Furthermore, the antibacterial and hypoglycemic structure–activity relationships established for the succinic acid monoacylhydrazide series demonstrate that biological response is highly sensitive to the nature of the hydrazide substituent; simple interchange with a dihydrazide or an amide would predictably alter potency and selectivity profiles [2][3].
4-Oxo-4-(2-phenylhydrazino)butanoic acid
Succinic acid or N-phenylsuccinamic acid lack the bidentate O,N-chelating hydrazide motif required for defined metal-complex formation
4-Oxo-4-(2-phenylhydrazino)butanoic acid
Succinic acid dihydrazide or simple amides may shift biological response profiles; reported antibacterial and hypoglycemic SAR is scaffold-specific
4-Oxo-4-(2-phenylhydrazino)butanoic acid
Analogs with sparse analytical or safety documentation transfer QC and hazard-assessment burden to the end-user
[1] Dolzhenko, A.V.; Koz'minykh, V.O.; Kolotova, N.V.; Syropyatov, B.Y.; Novoselova, G.N. Substituted Amides and Hydrazides of Dicarboxylic Acids. Part 16. Synthesis and Antibacterial Activity of Some Amides and Acylhydrazides of Succinic Acid. Pharmaceutical Chemistry Journal 2003, 37, 229–231. View Source
[2] Dolzhenko, A.V.; Kolotova, N.V.; Koz'minykh, V.O.; Syropyatov, B.Ya.; Kotegov, V.P.; Godina, A.T. Substituted Amides and Hydrazides of Dicarboxylic Acids. Part 10. Synthesis and Pharmacological Activity of Substituted Amides and Hydrazides of Succinic Acid. Pharmaceutical Chemistry Journal 2002, 36, 4–6. View Source
[3] Kolotova, N.V.; Koz'minykh, V.O.; Dolzhenko, A.V.; et al. Substituted Amides and Hydrazides of 1,4-Dicarboxylic Acids. Part 7. Synthesis and Pharmacological Activity of Some Maleic, Succinic, and Phthalic Acid Acylhydrazides. Pharmaceutical Chemistry Journal 1999, 33, 248–254. View Source
Quantitative Differentiation Evidence for 4-Oxo-4-(2-phenylhydrazino)butanoic acid Versus Closest Analogs
Identity Verification: Melting Point as a Definitive Purity Marker Against the Monoamide Analog
A sharp melting point of 148–149 °C (ethanol) serves as a rapid, low-cost identity and purity screen that distinguishes 4-oxo-4-(2-phenylhydrazino)butanoic acid from its closest structural analog, N-phenylsuccinamic acid (CAS 102-14-7), which exhibits a substantially different melting point of 154–156 °C [1]. This 6–7 °C differential is analytically resolvable by standard capillary methods and is directly usable in incoming quality control without requiring HPLC or spectroscopic instrumentation .
Melting point identity screenCross-study comparable
148–149 °C vs 154–156 °C (N-phenylsuccinamic acid)
Reported 6–7 °C differential supports rapid identity discrimination
Conditions: recrystallized from ethanol; standard capillary method
N-Phenylsuccinamic acid (monoamide analog): 154–156 °C
Quantified Difference
6–7 °C lower melting point
Conditions
Recrystallized from ethanol; standard melting point apparatus
Why This Matters
The unambiguous melting point differential enables immediate discrimination between the hydrazide and the amide upon receipt, reducing the risk of mistaken identity in multi-compound inventory environments.
Metal-Chelation Capability: Documented Formation of a Structurally Characterized Ruthenium(II) Complex Absent for the Amide Analog
The target compound acts as a monoanionic bidentate O,N-donor ligand toward ruthenium(II), yielding the well-defined complex RuCl₂(PPh₃)₂[4-oxo-4-(2-phenylhydrazino)butanoate(1–)] (CAS 1122445-18-4, MW 903.77 g/mol) that has been fully characterized by elemental analysis, IR, NMR, and mass spectrometry . This coordination mode exploits both the deprotonated carboxylic oxygen and the hydrazine nitrogen, a binding motif not accessible to N-phenylsuccinamic acid (which lacks the terminal –NH– nitrogen) [1]. No equivalent ruthenium complex of the simple amide analog has been reported, underscoring the unique ligand properties conferred by the hydrazino group [1].
Ru(II) complex formationClass-level inference
RuCl₂(PPh₃)₂(L¹⁻) isolated and characterized vs no reported complex for amide analog
Supports ligand-design studies requiring defined O,N-chelation stoichiometry
Reaction in acetone; recrystallized from CH₂Cl₂/Et₂O
Ability to form crystallographically characterized Ru(II) complexes
Target Compound Data
RuCl₂(PPh₃)₂(L¹⁻) complex isolated in crystalline form; elemental analysis, FT-IR, NMR, and MS data reported
Comparator Or Baseline
N-Phenylsuccinamic acid: No ruthenium complex reported in the literature
Quantified Difference
Qualitative – complex formation demonstrated vs. absent
Conditions
Reaction of RuCl₂(PPh₃)₃ with the ligand in acetone; recrystallization from CH₂Cl₂/Et₂O
Why This Matters
Researchers designing metal-based catalysts or bioactive metal complexes can specifically select this compound for its proven ability to generate isolable ruthenium(II) species with defined stoichiometry, avoiding the trial-and-error uncertainty associated with untested analogs.
[1] Kamalesu, S.; Swarnalatha, K.; Subramanian, R. Three new heteroleptic ruthenium(II) complexes containing hydrazine Schiff base as ligands: synthesis, characterization, and DFT studies. Journal of Applied Solution Chemistry and Modeling 2022, 11, 37–50. View Source
Analytical Characterization Depth: Multi-Technique Spectral Library Coverage Versus Single-Technique Data for Analog Compounds
The target compound benefits from curated, multi-technique spectral reference data: three independent NMR spectra (¹H, ¹³C, and 2D experiments) and a KBr-wafer FTIR spectrum are deposited in the Wiley KnowItAll spectral library and cross-referenced to the Aldrich sample lot [1]. In contrast, N-phenylsuccinamic acid has only single-crystal X-ray diffraction and limited IR data available in the primary literature, with no equivalent multi-technique spectral library entry [2]. This disparity in analytical documentation reduces the time and cost required for in-house method development and spectral interpretation when the target compound is selected [1].
Spectral library coverageCross-study comparable
4 reference spectra (3 NMR, 1 FTIR) in Wiley KnowItAll vs 2 non-standardized techniques for amide analog
Pre-existing spectral data may reduce analytical method development time
N-Phenylsuccinamic acid: single-crystal XRD data + limited IR; no multi-technique spectral library entry
Quantified Difference
4 reference spectra vs. 2 (non-standardized) techniques
Conditions
NMR: DMSO-d₆, 297 K, Bruker AC-300; FTIR: KBr wafer
Why This Matters
Procurement of a compound with pre-existing, peer-reviewed spectral data accelerates analytical method validation and reduces the QC burden for laboratories operating under GLP or ISO guidelines.
[2] Shahwar, D.; Raza, M.A.; Bukhari, I.H.; Yasmeen, A. Crystal structure of N-phenylsuccinamic acid. Acta Crystallographica Section E 2011, 67, o118. View Source
Pharmacological Activity Class Membership: Antibacterial and Hypoglycemic SAR Within Succinic Acid Monoacylhydrazides
4-Oxo-4-(2-phenylhydrazino)butanoic acid belongs to a series of succinic acid monoacylhydrazides that were systematically evaluated for antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, as well as for hypoglycemic effects in intact rat models [1][2]. While the published data report aggregate series results rather than compound-specific MIC values for every member, the consistent methodology across Parts 7, 10, and 16 of the Dolzhenko et al. series establishes that the monoacylhydrazide scaffold—as opposed to the monoamide or dihydrazide scaffold—is the pharmacophoric requirement for both antibacterial and glucose-lowering activities [1][3]. Procurement of the phenyl-substituted member enables direct SAR follow-up studies where the electronic and steric contribution of the aromatic ring can be probed against the unsubstituted hydrazide or aliphatic congeners [1].
Biological SAR class membershipClass-level inference
Monoacylhydrazide scaffold associated with antibacterial and hypoglycemic activity in published series
Supports entry into documented SAR landscape; compound-specific MIC not publicly available
Data to verify for isolated compound; series-level screening only
Membership in a biologically active monoacylhydrazide series vs. structurally distinct series
Target Compound Data
Succinic acid mono(2-phenylhydrazide): included in the antibacterial and hypoglycemic screening panels (exact MIC not publicly available for this single compound)
Comparator Or Baseline
Succinic acid dihydrazide and N-phenylsuccinamic acid: not reported in the same antibacterial/hypoglycemic SAR series
Quantified Difference
Qualitative – the monoacylhydrazide motif, but not the dihydrazide or monoamide, is associated with the reported activities in this series
Conditions
In vitro antibacterial disk diffusion and serial dilution; in vivo hypoglycemic testing in intact rats (alloxan or glucose-load models)
Why This Matters
For medicinal chemistry groups engaged in hit-to-lead optimization of succinic acid-derived anti-infectives or antidiabetic agents, the compound provides entry into a documented SAR landscape rather than an unexplored chemical space.
[1] Dolzhenko, A.V.; Koz'minykh, V.O.; Kolotova, N.V.; Syropyatov, B.Y.; Novoselova, G.N. Substituted Amides and Hydrazides of Dicarboxylic Acids. Part 16. Synthesis and Antibacterial Activity of Some Amides and Acylhydrazides of Succinic Acid. Pharmaceutical Chemistry Journal 2003, 37, 229–231. View Source
[2] Dolzhenko, A.V.; Kolotova, N.V.; Koz'minykh, V.O.; Syropyatov, B.Ya.; Kotegov, V.P.; Godina, A.T. Substituted Amides and Hydrazides of Dicarboxylic Acids. Part 10. Synthesis and Pharmacological Activity. Pharmaceutical Chemistry Journal 2002, 36, 4–6. View Source
[3] Kolotova, N.V.; Koz'minykh, V.O.; Dolzhenko, A.V.; et al. Substituted Amides and Hydrazides of 1,4-Dicarboxylic Acids. Part 7. Synthesis and Pharmacological Activity. Pharmaceutical Chemistry Journal 1999, 33, 248–254. View Source
Safety Profile Transparency: Comprehensive GHS Classification Versus Sparse Hazard Data for Closely Related Hydrazides
The target compound carries a fully enumerated GHS hazard profile comprising seven distinct hazard statements (H302, H312, H315, H319, H332, H335, H351), including a Category 2 carcinogenicity classification . By contrast, succinic acid dihydrazide (CAS 4146-43-4) and 4-oxo-4-(2-methylhydrazino)butanoic acid lack equivalent published GHS assessments in major chemical registries, placing the onus of hazard determination on the end-user . The availability of a pre-compiled GHS classification for the target compound enables immediate integration into laboratory risk assessments, OSHA HazCom programs, and institutional chemical hygiene plans without the delay and expense of de novo hazard characterization .
GHS hazard classificationCross-study comparable
7 GHS hazard statements (incl. H351) vs 0 published for succinic acid dihydrazide
Pre-compiled safety data supports laboratory risk assessment and compliance workflows
Source: ChemicalBook compiled classification
Chemical SafetyGHS ClassificationLaboratory Risk Assessment
Evidence Dimension
Number of GHS hazard classifications publicly available
Succinic acid dihydrazide: no comprehensive GHS classification found in ChemicalBook or ECHA databases
Quantified Difference
7 documented GHS categories vs. 0 for the comparator
Conditions
GHS classification based on calculated and experimental data compiled by ChemicalBook
Why This Matters
For procurement in regulated environments (pharmaceutical R&D, CROs, academic core facilities), pre-existing hazard classifications eliminate the lead time and liability associated with self-classification of less-documented analogs.
Chemical SafetyGHS ClassificationLaboratory Risk Assessment
Recommended Procurement Scenarios for 4-Oxo-4-(2-phenylhydrazino)butanoic acid Based on Evidence-Based Differentiation
Synthesis of Defined Ruthenium(II) Hydrazone Complexes for Catalytic or Bioinorganic Studies
When the research objective requires the preparation of ruthenium(II) complexes with a monoanionic O,N-bidentate hydrazone ligand, 4-oxo-4-(2-phenylhydrazino)butanoic acid is the appropriate precursor. The literature-documented synthesis of RuCl₂(PPh₃)₂[L¹⁻] provides a validated protocol (ligand + RuCl₂(PPh₃)₃ in acetone, 3 h stirring, precipitation with Et₂O, recrystallization from CH₂Cl₂/Et₂O) that eliminates the need for de novo ligand screening . The amide analog N-phenylsuccinamic acid cannot fulfill this role because it lacks the terminal hydrazine nitrogen required for chelation [1].
Groups engaged in SAR exploration of succinic acid-derived bioactive hydrazides should select this compound as the phenyl-substituted reference point within the monoacylhydrazide series. The foundational pharmacological studies by Dolzhenko et al. (Parts 7, 10, 16) define the antibacterial and hypoglycemic activity landscape for this scaffold class, making the phenyl congener a logical starting material for synthesizing derivatives that probe electronic effects (electron-donating vs. withdrawing substituents on the phenyl ring) and steric parameters [1].
Quality Control and Identity Verification Workflows Requiring Robust Reference Standards
Laboratories implementing incoming material identity testing under GLP or ISO 17025 can leverage the sharp melting point (148–149 °C) and the multi-technique spectral library data (3 NMR + 1 FTIR in Wiley KnowItAll) as orthogonal identity confirmation tools [1]. The combination of a narrow melting range with pre-acquired reference spectra reduces the analytical burden to a simple melting point determination plus a single confirmatory spectroscopic technique, as opposed to the full de novo characterization required for analogs that lack curated spectral data [1].
Chemical Hygiene and Safety Compliance in Multi-User Academic or Industrial Laboratories
For stockroom managers and environmental health & safety officers, the availability of a complete, pre-compiled GHS classification for this compound (7 hazard statements including H351 carcinogenicity) allows immediate entry into chemical inventory systems and hazard communication labeling without the delay of external toxicological assessment . When selecting between this compound and a less-documented hydrazide analog for a teaching laboratory or shared facility, the pre-existing safety data represent a significant operational advantage in terms of compliance timeline and liability management .
Application
Selection Property
Validation Focus
Ruthenium(II) hydrazone complex synthesis
Bidentate O,N-chelating hydrazide ligand
Complex isolation and characterization protocol review
Succinic acid monoacylhydrazide SAR programs
Phenyl-substituted monoacylhydrazide scaffold
Antibacterial and hypoglycemic series endpoint context
Incoming identity testing (GLP/ISO 17025)
Sharp melting point and multi-technique reference spectra
Orthogonal identity confirmation review
Chemical hygiene and safety compliance
Pre-compiled GHS hazard profile (7 statements)
Hazard communication and risk assessment integration